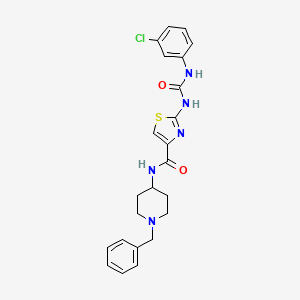

![molecular formula C16H24N2O7S B2605376 N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899968-34-4](/img/structure/B2605376.png)

N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

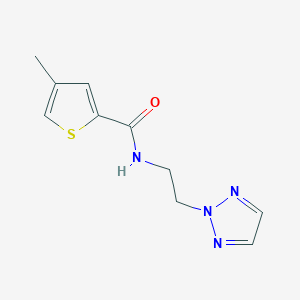

N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide, also known as DB844, is a novel sulfonamide compound that has shown potential as an anti-parasitic agent. DB844 is a derivative of the benzodioxole scaffold, which is known to possess antiparasitic activity.

科学的研究の応用

Potent and Selective Non-benzodioxole-containing Endothelin-A Receptor Antagonists

This study discusses the development of potent antagonists, including a compound with a benzodioxole group, aiming at understanding its contributions to binding affinity and receptor subtype selectivity. The research led to the discovery of novel compounds with enhanced selectivity and potency by exploring substitutions and deletions of oxygen atoms in the benzodioxole group, indicating a significant direction for designing receptor-specific drugs (Tasker et al., 1997).

Novel Zinc Ion-Selective Membrane Electrode Based on Sulipride Drug

In this study, a novel electroactive material, sulipride drug N-[(ethyl-1 pyrrolidinyl-2)methyl] methoxy-2 sulfamoyl-5 benzamide, was used for the preparation of a PVC-based Zn2+-selective electrode. The electrode demonstrated excellent selectivity and fast response time, showcasing the potential of such compounds in analytical applications and sensor development (Saleh & Gaber, 2001).

Synthesis and Antibacterial Evaluation of 2-(1,3- Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide Derivatives

This research aimed to explore the antibacterial activity of various sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide. Through synthesis and in vitro screening, specific molecules demonstrated significant activity against bacterial strains, highlighting the potential of benzodioxole derivatives in developing new antibacterial agents (Siddiqa et al., 2014).

Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents

This study presents the synthesis of novel compounds with anti-inflammatory and analgesic properties derived from benzodifuran. It showcases the therapeutic potential of benzodioxole derivatives in treating inflammation and pain, with certain compounds showing high activity in both in vitro and in vivo models (Abu‐Hashem et al., 2020).

Receptor Binding Sites of Hypoglycemic Sulfonylureas and Related [(acylamino)alkyl]benzoic Acids

This research explores the relationship between the structure of [(acylamino)ethyl]benzoic acids and their hypoglycemic activity, proposing that specific groups attached to the aromatic ring are crucial for high activity. It contributes to the understanding of how structural modifications can influence the binding and activity of compounds at receptor sites (Brown & Foubister, 1984).

特性

IUPAC Name |

N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O7S/c1-3-22-15(23-4-2)10-18-26(20,21)8-7-17-16(19)12-5-6-13-14(9-12)25-11-24-13/h5-6,9,15,18H,3-4,7-8,10-11H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXYHVBWMFYOOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol](/img/structure/B2605293.png)

![Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2605295.png)

![N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2605296.png)

![2-((6-amino-1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2605297.png)

![1-[(2,6-dichlorophenyl)methyl]-4-(2,6-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2605304.png)

![1-[2-[(2,5-Difluorophenyl)methylsulfanyl]-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2605308.png)

![2,8,10-trimethyl-N-(pyridin-2-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2605309.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2605312.png)